3-(3-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Overview
Description
The compound “3-(3-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one” is a unique chemical with the linear formula C22H18O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C22H18O4 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources. It has a molecular weight of 346.386 .Scientific Research Applications
Synthesis and Derivatives
- Synthesis and Analog Creation : This compound is part of a group synthesized as analogs of psoralen and allopsoralen. These analogs include 1,2,3,4-Tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-ones and 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-ones, developed from 1-hydroxy- and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones (Garazd et al., 2001).
- Photooxygenation Research : Research has been conducted on the photooxygenation of angular furocoumarin derivatives, including compounds like 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one. This process involves the production of photo-cleaved products through [2+2] cycloaddition of singlet oxygen with the double bond of the furan moiety (El-Gogary et al., 2015).
Chemical Properties and Applications
- Flavonoid Characterization and Inhibition Studies : A novel flavonoid, 7-(4-methoxyphenyl)-9H-furo[2, 3-f]chromen-9-one, has been characterized and shown to significantly inhibit cytosolic form of bovine carbonic anhydrase-II. This suggests potential therapeutic applications in treating disorders like cystic fibrosis, glaucoma, epilepsy, leukemia, and other neurological conditions (Rahman et al., 2015).
- Synthesis of Benzo[f]furo[3,2-c]chromen Derivatives : The synthesis of new 1H-benzo[f]chromene derivatives has been reported, showcasing the diversity of compounds that can be created using similar chemical structures. These derivatives have potential applications in various fields, including medicinal chemistry (El-Agrody et al., 2002).
Potential Biomedical Applications
- Antibacterial Activity : Certain derivatives like 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, highlighting the potential use of these compounds in developing new antibacterial agents (Velpula et al., 2015).
- Kinase Inhibitors in Cancer Research : Synthesized derivatives have been tested as EGFR and VEGFR-2 kinase inhibitors, which are important targets in cancer therapy. This research indicates the potential role of these compounds in developing new cancer treatments (Amr et al., 2017).
Green Chemistry Approaches
- Environmentally Friendly Synthesis : A green, catalyst-free, and solvent-free synthesis method has been developed for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the compound's relevance in sustainable chemistry practices (Kumar et al., 2015).
Mechanism of Action
The mechanism of action for this compound is not explicitly stated in the available resources. It’s part of the coumarin systems, which have been tested for various biological activities such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-13-10-19-21(16-8-3-4-9-17(16)23(24)27-19)22-20(13)18(12-26-22)14-6-5-7-15(11-14)25-2/h5-7,10-12H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAQEJLENEKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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